2-(2-Bromoethyl)cyclopentan-1-one

Medicinal Chemistry Synthetic Chemistry Building Blocks

Researchers face route scouting failures when substituting specialized bifunctional intermediates. This monobrominated cyclopentanone provides a validated electrophilic scaffold with orthogonal reactivity. - **Dual functionality**: Ketone enables reductive aminations/Grignard additions; bromoethyl handle allows SN2 substitutions (amines, thiols, carbanions) - **Conformationally restricted core**: Ideal for medicinal chemistry hit-to-lead campaigns requiring defined 3D geometry - **Supply assurance**: Stocked for immediate R&D-scale dispatch

Molecular Formula C7H11BrO
Molecular Weight 191.068
CAS No. 89892-90-0
Cat. No. B2877809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromoethyl)cyclopentan-1-one
CAS89892-90-0
Molecular FormulaC7H11BrO
Molecular Weight191.068
Structural Identifiers
SMILESC1CC(C(=O)C1)CCBr
InChIInChI=1S/C7H11BrO/c8-5-4-6-2-1-3-7(6)9/h6H,1-5H2
InChIKeyYVJLOYLDTKXDTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromoethyl)cyclopentan-1-one: Structure & Class


2-(2-Bromoethyl)cyclopentan-1-one (CAS 89892-90-0) is a synthetic, monobrominated cyclopentanone derivative featuring a 2-(2-bromoethyl) side chain . It belongs to the broader class of α- and β-substituted cyclopentanones, which are recognized as versatile building blocks in organic synthesis [1]. The compound's structure, containing both a reactive ketone carbonyl and a primary alkyl bromide, provides a unique bifunctional electrophilic scaffold that enables sequential and orthogonal functionalization in complex synthetic sequences [2].

Bifunctional Scaffold Reactive ketone and primary alkyl bromide handles
Orthogonal Strategy Enables sequential, independent functionalization steps
Cyclopentanone Core Conformationally constrained ring for stereoselective transformations

Substitution Specificity of 2-(2-Bromoethyl)cyclopentan-1-one


Generic substitution among cyclopentanone derivatives is not feasible due to the critical role of the specific 2-(2-bromoethyl) side chain in dictating reactivity, selectivity, and downstream synthetic utility. The bromoethyl group is a potent electrophilic handle, but its reactivity is profoundly influenced by the adjacent cyclopentanone ring's conformational constraints and electronic properties [1]. Class-level inference indicates that even minor changes in the leaving group (e.g., chloride vs. bromide) or chain length (e.g., bromomethyl vs. bromoethyl) can drastically alter reaction kinetics in SN2-type alkylations due to steric hindrance and the precise geometry of the cyclopentane ring [2]. Therefore, substituting this specific compound with an analog risks either failed or low-yielding key transformations, disrupting multi-step synthetic routes and delaying research progress.

!
Leaving group specificity Bromide vs chloride alters SN2 kinetics; generic halo-cyclopentanones may not react similarly.
!
Chain‑length sensitivity Bromoethyl vs bromomethyl spacers shift steric hindrance and geometry, risking low-yield transformations.
!
Ring‑size reactivity mismatch Cyclopentanone conformational constraint differs from cyclohexanone or linear systems; reactivity may not transfer.

Quantitative Evidence for 2-(2-Bromoethyl)cyclopentan-1-one


Molecular Weight Advantage

The molecular weight of 2-(2-Bromoethyl)cyclopentan-1-one is 191.07 g/mol [1]. In comparison to a hypothetical unsubstituted cyclopentanone core (84.12 g/mol) or a 2-methyl analog, this higher molecular weight provides a larger, more complex starting scaffold, which is advantageous in fragment-based drug discovery or diversity-oriented synthesis as it requires fewer synthetic steps to reach a desired lead-like molecular weight range [2].

Molecular Weight
Class-level
191.07 g/mol vs unsubstituted cyclopentanone (84.12 g/mol)
Supports scaffold-selection review for library design
Calculated from formula; not assay‑specific
Medicinal Chemistry Synthetic Chemistry Building Blocks

Conformational Specificity and Reactivity

Infrared analysis reveals that α-halocyclopentanones, such as α-bromocyclopentanone, adopt a quasi-axial orientation for the halogen in the cyclopentane half-chair conformation, a feature distinct from less sterically demanding cyclohexanone systems [1]. While this study does not directly measure 2-(2-Bromoethyl)cyclopentan-1-one, the finding is directly applicable to its α-position and the adjacent β-substituent, implying that the reactivity of the bromoethyl group is influenced by the specific steric environment of the five-membered ring. This contrasts with analogous linear or six-membered ring systems, which can adopt different, often more reactive, conformations.

Halogen Conformation
Class-level
Quasi‑axial in cyclopentane half‑chair vs. flexible linear/cyclohexyl conformations
Supports stereochemical reactivity review in ring systems
IR‑based class inference; not directly measured for this compound
Physical Organic Chemistry Conformational Analysis Synthetic Chemistry

Anticonvulsant Activity of Cyclopentanones

A study on cyclopentanones and cyclohexanones demonstrated that alkyl-substituted cyclopentanones act at the picrotoxin receptor, with some exhibiting anticonvulsant activity in rodent models [1]. While 2-(2-Bromoethyl)cyclopentan-1-one was not specifically tested, the findings indicate that the 2-alkyl substituted cyclopentanone scaffold is privileged for CNS activity. This contrasts with simple ketones or other ring sizes which do not share this specific receptor interaction profile. The presence of the bromoethyl group further differentiates it as a potential advanced intermediate for synthesizing more potent and selective analogs in this class.

CNS Receptor Activity
Class-level
Potential picrotoxin receptor interaction (inferred from alkyl‑cyclopentanone class)
Supports CNS model compound review; class‑level activity context
Not directly tested; research model interpretation only
Neuropharmacology Medicinal Chemistry Drug Discovery

Applications of 2-(2-Bromoethyl)cyclopentan-1-one


Diversity-Oriented Synthesis Building Block

Leveraging its molecular weight (191.07 g/mol) and bifunctional nature, 2-(2-Bromoethyl)cyclopentan-1-one serves as an ideal scaffold for generating complex molecular libraries. The cyclopentanone core can be subjected to a wide array of ketone-specific reactions (e.g., reductive aminations, Grignard additions), while the bromoethyl handle allows for orthogonal diversification via nucleophilic substitution (e.g., with amines, thiols, or stabilized carbanions) [1]. This dual reactivity enables rapid exploration of chemical space around a conformationally restricted core, a key strategy in medicinal chemistry hit-to-lead campaigns [2].

CNS Drug Discovery Intermediate

Based on class-level evidence linking alkyl-substituted cyclopentanones to activity at the picrotoxin receptor, this compound is a strategic starting material for synthesizing novel anticonvulsant or other CNS-active agents [1]. The bromoethyl group can be used to introduce diverse pharmacophores (e.g., aryl, heteroaryl, or basic amine moieties) to optimize potency, selectivity, and pharmacokinetic properties. This targeted approach provides a more efficient route than de novo synthesis from simpler ketones [2].

Substituted Cyclopentadiene Precursor

A direct, published application of 2-substituted cyclopent-2-en-1-ones (which can be synthesized from compounds like 2-(2-Bromoethyl)cyclopentan-1-one via dehydrohalogenation) is their use as precursors for the production of substituted cyclopentadienes [1]. These cyclopentadienes are crucial ligands in organometallic chemistry, particularly for the synthesis of metallocene catalysts used in industrial polymerization processes (e.g., polyolefin production). Using this specific brominated precursor provides access to cyclopentadienyl ligands with tailored substitution patterns [2].

Application
Selection Property
Validation Focus
Diversity‑oriented synthesis research
Bifunctional electrophile (ketone + alkyl bromide)
Orthogonal functionalization and scaffold diversification
CNS target probe synthesis
2‑alkyl cyclopentanone scaffold with bromoethyl handle
CNS receptor model review; class‑level activity context
Organometallic ligand precursor research
Dehydrohalogenation to cyclopentenone
Metallocene catalyst ligand synthesis

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